molecular formula C8H7N3O3 B15054043 (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid

Cat. No.: B15054043
M. Wt: 193.16 g/mol
InChI Key: SPOFPHPGESYASY-NSCUHMNNSA-N
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Description

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid typically involves the condensation of pyrimidine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(E)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2+

InChI Key

SPOFPHPGESYASY-NSCUHMNNSA-N

Isomeric SMILES

C1=CN=C(N=C1)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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